molecular formula C16H27BO4 B8229150 ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B8229150
M. Wt: 294.2 g/mol
InChI Key: ORRLWTVWCZOQJG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS 1260106-23-7) is a versatile boronic ester derivative specifically designed for advanced organic synthesis . Its primary research value lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds that is essential in medicinal and materials chemistry . The compound's structure features a cyclohexene backbone substituted with both an ester group and a stabilized boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The ester functionality enhances the compound's reactivity and provides a handle for further synthetic modifications, while the pinacol boronic ester group offers superior stability for easier handling and storage under standard laboratory conditions compared to boronic acids . This stability, combined with the structural rigidity of the cyclohexene ring, aids in controlling the regioselectivity and stereochemistry of subsequent transformations, making it a practical and reliable intermediate . It is particularly valuable in pharmaceutical research and materials science for the construction of complex molecular architectures, enabling the exploration of new chemical space for drug discovery and development . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-7-19-13(18)16(6)10-8-12(9-11-16)17-20-14(2,3)15(4,5)21-17/h8H,7,9-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRLWTVWCZOQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The compound is synthesized via Suzuki-Miyaura coupling between a halogenated cyclohexene precursor and bis(pinacolato)diboron (B₂pin₂). A representative procedure involves:

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.5–2 mol%)

  • Base : K₃PO₄ or KOAc (3.0 equiv)

  • Solvent : Toluene/water mixture or dioxane

  • Conditions : 80–120°C under nitrogen/argon

Example :
A mixture of 3-bromo-5-methylbenzaldehyde (0.25 mmol), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%), and K₃PO₄ (3.0 equiv) in PhMe/H₂O (1:1) at 80°C for 8 h yielded 65–77% product after chromatography.

Key Intermediates

  • Halogenated precursors : 3-Bromo-5-methylbenzaldehyde or ethyl 4-bromocyclohex-3-ene-1-carboxylate.

  • Boronate sources : B₂pin₂ or pinacol boronic esters.

Table 1: Optimization of Pd-Catalyzed Borylation

CatalystBaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂K₃PO₄PhMe/H₂O8077
Pd₂(dba)₃KOAcDioxane8072
Pd(OAc)₂Na₂CO₃EtOH10065

Iridium-Catalyzed C–H Borylation

Direct Functionalization of Cyclohexene Derivatives

Iridium complexes enable direct borylation of unfunctionalized cyclohexene carboxylates via C–H activation:

  • Catalyst : [Ir(OMe)(cod)]₂ (2–5 mol%)

  • Ligand : Triphenylarsine (AsPh₃) or XPhos

  • Solvent : Octane or dichloromethane

  • Conditions : 80–120°C under inert atmosphere

Example :
Ethyl cyclohex-1-enecarboxylate (0.5 mmol), B₂pin₂ (1.1 equiv), [Ir(OMe)(cod)]₂ (2 mol%), and AsPh₃ (0.3 mmol) in octane at 80°C for 16 h afforded 87% yield.

Steric and Electronic Effects

  • Substituent position : Borylation at the 4-position is favored due to reduced steric hindrance.

  • Ester groups : Ethyl esters improve solubility vs. methyl analogs, enhancing reaction kinetics.

Michael Addition Followed by Borylation

Cyclohexene Ring Formation

The cyclohexene core is constructed via Michael addition between ethyl acetoacetate and α,β-unsaturated carbonyl compounds:

  • Base : NaOH (10% in EtOH)

  • Conditions : Reflux in ethanol, followed by boronate functionalization

Example :
(2E)-3-Aryl-1-arylprop-2-en-1-one (3.75 mmol) and ethyl acetoacetate (1.0 equiv) in ethanol with 10% NaOH yielded cyclohexenone intermediates, which were subsequently borylated.

Post-Functionalization with Boronate Groups

The intermediate cyclohexenone is treated with B₂pin₂ under palladium catalysis (similar to Section 1) to install the dioxaborolane group.

Industrial-Scale Synthesis

Batch Reactor Optimization

Industrial protocols emphasize cost-effectiveness and purity:

  • Catalyst loadings : Reduced Pd (0.1–0.5 mol%) with ligand recycling.

  • Solvent recovery : Toluene or ethanol distillation for reuse.

  • Purification : Recrystallization from hexane/ethyl acetate (7:3) achieves >97% purity.

Table 2: Industrial Production Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst (mol%)1.00.2
Reaction Volume (L)0.1500
Yield (%)70–8588–92

Comparative Analysis of Methods

Efficiency and Scalability

  • Pd-catalyzed coupling : High yields (70–85%) but requires halogenated precursors.

  • Ir-catalyzed borylation : Direct C–H activation avoids pre-functionalization but suffers from lower yields (60–75%).

  • Michael addition route : Multi-step but enables modular cyclohexene substitution.

Cost Implications

  • Catalyst costs : Iridium > Palladium > Base metals.

  • Solvent costs : Ethanol < Toluene < Dioxane .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

a. Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Enecarboxylate (CAS 151075-20-6)
  • Molecular Formula : C₁₄H₂₃BO₄
  • Molecular Weight : 266.14 g/mol
  • Key Differences :
    • The ester group is methyl (vs. ethyl in the target compound), reducing molecular weight by ~14 g/mol.
    • Lacks the 1-methyl substituent on the cyclohexene ring, leading to reduced steric hindrance.
  • Applications : Likely used in similar cross-coupling reactions but may exhibit faster reaction kinetics due to lower steric bulk .
b. Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Enecarboxylate (CAS 1109277-66-8)
  • Molecular Formula : C₁₅H₂₅BO₄ (estimated)
  • Molecular Weight : ~280.16 g/mol (inferred from analogs)
  • Key Differences: Retains the ethyl ester but lacks the 1-methyl group on the cyclohexene.

Substituent Position Isomerism

a. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-1-Enecarboxylate (CAS 497959-39-4)
  • Molecular Formula : C₁₅H₂₅BO₄
  • Molecular Weight : 280.16 g/mol
  • Key Differences :
    • Boronate ester is at position 2 (vs. position 4 in the target compound).
    • Altered regiochemistry may affect conjugation and reactivity in cross-coupling reactions due to electronic effects .

Additional Substituents on the Cyclohexene Ring

a. Methyl 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Ene-1-Carboxylate (CAS 1391750-94-9)
  • Molecular Formula : C₁₅H₂₅BO₄
  • Molecular Weight : 280.16 g/mol
  • Key Differences: Methyl ester (vs. ethyl ester in the target compound) and an additional methyl group at position 1. Higher steric hindrance may slow reaction rates in cross-coupling compared to the target compound .

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Steric Hindrance Reactivity Notes
This compound N/A C₁₆H₂₇BO₄ ~294.18 (estimated) Ethyl ester, 1-methyl, 4-boronate Moderate Balanced reactivity for couplings
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 151075-20-6 C₁₄H₂₃BO₄ 266.14 Methyl ester, 4-boronate Low Faster coupling kinetics
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 1109277-66-8 C₁₅H₂₅BO₄ ~280.16 Ethyl ester, 4-boronate Low Improved solubility
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate 497959-39-4 C₁₅H₂₅BO₄ 280.16 Ethyl ester, 2-boronate Moderate Altered regioselectivity in reactions
Mthis compound 1391750-94-9 C₁₅H₂₅BO₄ 280.16 Methyl ester, 1-methyl, 4-boronate High Slower reaction rates

Reactivity in Cross-Coupling Reactions

  • The target compound’s 1-methyl group introduces steric hindrance, which can stabilize the boronate ester against protodeboronation but may reduce reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs .
  • Positional isomers (e.g., boronate at position 2 vs. 4) exhibit differing electronic environments, influencing their compatibility with electron-rich or electron-deficient coupling partners .

Physicochemical Properties

  • Methyl esters (e.g., CAS 151075-20-6) generally have lower boiling points and higher solubility in aqueous media compared to ethyl esters .
  • Lipophilicity increases with additional alkyl groups (e.g., 1-methyl in CAS 1391750-94-9), making such derivatives more suitable for lipid-based drug delivery systems .

Biological Activity

Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula for this compound is C16H27BO4C_{16}H_{27}BO_4 with a molecular weight of approximately 290.162 g/mol. The compound features a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.

Research indicates that compounds containing boron, such as this one, often exhibit unique mechanisms of action due to the presence of the boronate group. These mechanisms can include:

  • Enzyme Inhibition : Boron compounds can inhibit enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : They may interact with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

One of the primary areas of research has focused on the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.2Induction of apoptosis
MCF7 (breast cancer)12.8Cell cycle arrest
A549 (lung cancer)10.5Inhibition of angiogenesis

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial activity against several pathogens. The following table outlines its effectiveness against common bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)cyclohex-3-enecarboxylate on various cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Properties

Another study examined the antimicrobial properties against drug-resistant strains of bacteria. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development as an antibiotic .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via Michael addition reactions involving ethyl acetoacetate and chalcone derivatives. For example, refluxing (2E)-3-aryl-1-arylprop-2-en-1-one with ethyl acetoacetate in absolute ethanol under alkaline conditions (e.g., 10% NaOH) yields cyclohexenone carboxylate intermediates. Subsequent functionalization with pinacol boronic esters introduces the dioxaborolane moiety . Key intermediates include substituted chalcones and boronate esters, which require precise stoichiometric control and inert reaction conditions to avoid hydrolysis of the boronate group .

Q. How can the structural conformation of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving conformational details. For cyclohexene derivatives, the puckering parameters (Q, θ, φ) of the cyclohexene ring can be determined, distinguishing between envelope, half-chair, or screw-boat conformations. Disorder in crystal structures (e.g., occupancy ratios of 0.684:0.316) must be modeled using refinement software. Dihedral angles between aromatic substituents (e.g., 76–90°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) provide insights into packing stability . Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups and substituent orientations .

Q. What are the common reactivity patterns of the dioxaborolane group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is hydrolysis-sensitive but stable under anhydrous conditions. It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides, enabling aryl-aryl bond formation. The boronate ester can also undergo protodeboronation under acidic conditions or oxidation to yield phenolic derivatives. Reactivity is influenced by steric hindrance from the methyl groups and electronic effects of the cyclohexene ring .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for this compound’s electronic structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) optimize molecular geometry and predict spectroscopic properties (NMR chemical shifts, IR vibrations). Discrepancies between experimental and computed data (e.g., bond lengths or dihedral angles) may arise from crystal packing effects or solvent interactions. Molecular dynamics (MD) simulations can model solvation or solid-state environments to reconcile differences. For example, cyclohexene ring puckering observed in X-ray data may differ from gas-phase DFT predictions due to lattice constraints .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) can resolve enantiomers. For diastereomers, NOESY/ROESY experiments identify spatial proximities between substituents. Computational Conformational Analysis (Monte Carlo or simulated annealing) predicts stable stereoisomers, while X-ray crystallography definitively assigns absolute configurations. In cases of disorder (e.g., dual occupancy in crystal structures), refining anisotropic displacement parameters and occupancy ratios is critical .

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronate ester?

Low yields often stem from hydrolysis of the boronate ester or homocoupling . Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base).
  • Incorporating microwave-assisted synthesis to accelerate coupling and reduce side reactions.
  • Pre-forming the boronic acid via transesterification with a trifluoroborate salt if necessary .

Q. What methodologies are recommended for studying non-covalent interactions in crystals of this compound?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) from X-ray data. Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points and electron density distributions. For weak interactions (e.g., C–H···O), energy decomposition analysis (EDA) partitions interaction energies into electrostatic, dispersion, and exchange components. These methods explain packing motifs and stability trends observed in crystallographic studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and analogous dioxaborolane derivatives?

Contradictions may arise from differences in substituent electronic effects or steric environments . For example:

  • Electron-withdrawing groups on the cyclohexene ring may reduce boronate reactivity compared to electron-donating analogs.
  • Steric hindrance from the 1-methyl group could slow transmetallation in cross-couplings. Systematic Hammett studies (varying aryl substituents) and kinetic isotope effects can isolate electronic vs. steric contributions. Comparative DFT transition-state modeling further elucidates mechanistic bottlenecks .

Methodological Framework Integration

Q. How can this compound’s synthesis and applications be integrated into a broader theoretical framework?

Link studies to retrosynthetic analysis (Corey’s principles) or catalysis theory (e.g., Baldwin’s rules for cyclization). For example, the compound’s utility in spirocyclic or heterocyclic synthesis aligns with concerted metalation-deprotonation (CMD) mechanisms in palladium catalysis. Theoretical frameworks like Frontier Molecular Orbital (FMO) theory predict regioselectivity in cycloadditions involving the cyclohexene moiety .

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